Thieno[3,2-d]pyrimidine-6-carbaldehyde
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Overview
Description
Thieno[3,2-d]pyrimidine-6-carbaldehyde is a heterocyclic compound that belongs to the thienopyrimidine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. This compound has a unique structure that combines a thiophene ring with a pyrimidine ring, making it an attractive scaffold for drug development and other scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thieno[3,2-d]pyrimidine-6-carbaldehyde typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes the use of formic acid or triethyl orthoformate as a one-carbon source reagent . The reaction conditions often involve heating the reactants to facilitate the cyclization process. Another approach involves the reaction of thiophene derivatives with isocyanates, followed by base-promoted cyclization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Thieno[3,2-d]pyrimidine-6-carbaldehyde can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are often used to modify the compound for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used to reduce the compound.
Substitution: Substitution reactions can be carried out using halogenating agents or nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield thieno[3,2-d]pyrimidine-6-carboxylic acid, while reduction may produce thieno[3,2-d]pyrimidine-6-methanol .
Scientific Research Applications
Thieno[3,2-d]pyrimidine-6-carbaldehyde has a wide range of scientific research applications:
Mechanism of Action
Thieno[3,2-d]pyrimidine-6-carbaldehyde can be compared with other thienopyrimidine derivatives such as thieno[2,3-d]pyrimidine and thieno[3,4-b]pyridine. These compounds share a similar core structure but differ in the position of the thiophene ring fusion . The unique structure of this compound provides distinct biological activities and makes it a valuable compound for various applications .
Comparison with Similar Compounds
- Thieno[2,3-d]pyrimidine
- Thieno[3,4-b]pyridine
- Thieno[3,2-d]pyrimidine-7-carbonitrile
Properties
Molecular Formula |
C7H4N2OS |
---|---|
Molecular Weight |
164.19 g/mol |
IUPAC Name |
thieno[3,2-d]pyrimidine-6-carbaldehyde |
InChI |
InChI=1S/C7H4N2OS/c10-3-5-1-6-7(11-5)2-8-4-9-6/h1-4H |
InChI Key |
ANKRLYBJOFRCJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC2=CN=CN=C21)C=O |
Origin of Product |
United States |
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